N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propane-1-sulfonamide

Anticancer Structure-Activity Relationship Pyridazinone

This CaCC/VRAC inhibitor offers unique SAR differentiation. Its propane-1-sulfonamide group and 6-oxo-pyridazinone core deliver distinct selectivity vs. aryl sulfonamide analogs. The low MW (307.37 g/mol) supports lead optimization ADME profiles. Ideal for screening libraries prioritizing fragment-like physicochemical properties. Confidently source this validated research compound for your ion channel or MAO inhibitor programs.

Molecular Formula C14H17N3O3S
Molecular Weight 307.37
CAS No. 941979-37-9
Cat. No. B2833537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propane-1-sulfonamide
CAS941979-37-9
Molecular FormulaC14H17N3O3S
Molecular Weight307.37
Structural Identifiers
SMILESCCCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(=O)C=C2)C
InChIInChI=1S/C14H17N3O3S/c1-3-9-21(19,20)16-12-6-4-5-11(10-12)13-7-8-14(18)17(2)15-13/h4-8,10,16H,3,9H2,1-2H3
InChIKeyUXTOMUIBAVSTNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propane-1-sulfonamide (CAS 941979-37-9): Chemical Identity and Patent Provenance for Procuring a Pyridazinone Sulfonamide Chloride Channel Modulator


N-(3-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propane-1-sulfonamide (CAS 941979-37-9) is a pyridazinone sulfonamide derivative with molecular formula C14H17N3O3S and molecular weight 307.37 g/mol [1]. The compound is disclosed in patent WO2010123822A1 (and related applications US20110288093 and US20120129858) as part of a class of pyridazine sulfonamide-containing compounds that inhibit halide ion transport across calcium-activated chloride channels (CaCC), volume-regulated anion channels (VRAC), and/or the cystic fibrosis transmembrane conductance regulator (CFTR) [2]. Its structure features a 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl core linked at the meta position of a phenyl ring to a propane-1-sulfonamide group, a combination that distinguishes it from other analogs with differing sulfonamide substituents [1].

Why Generic Substitution Fails: N-(3-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propane-1-sulfonamide and the Structural Determinants of Chloride Channel Inhibitor Selectivity


Generic substitution among pyridazinone sulfonamides is precluded by the documented sensitivity of chloride channel inhibition to three structural variables: (1) the nature of the sulfonamide N-substituent (alkyl vs. aryl), (2) the substitution position on the central phenyl ring (meta vs. para), and (3) the specific heterocyclic core (6-oxo-1,6-dihydropyridazine vs. pyridazine lacking the oxo group). The patent claims define functional activity thresholds—an IC50 below 30 μM in the T84 assay or greater than 30% inhibition at 20 μM in the FRT assay—that are not uniformly met across all analogs [1]. In the closely related carbonic anhydrase inhibitor series, pyridazinone-substituted benzenesulfonamides exhibit Ki values spanning nearly four orders of magnitude (0.98–8,500 nM) depending on the sulfonamide substitution pattern, demonstrating that minor structural modifications profoundly alter target engagement [2]. Consequently, substituting this compound with a structurally similar but unvalidated analog carries a quantifiable risk of loss of on-target activity.

Quantitative Comparative Evidence for N-(3-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propane-1-sulfonamide: Head-to-Head, Cross-Study, and Class-Level Differentiation


Meta-Positioned Propane-1-sulfonamide vs. Pyridine-3-sulfonamide Analog: Antiproliferative Activity in Cancer Cell Lines

In a comparative study of 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl phenyl sulfonamides, N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyridine-3-sulfonamide (Comparator A) exhibited IC50 values of 15.2 μM (MCF-7), 10.5 μM (DU145), and 12.8 μM (A375) across three cancer cell lines . While the target compound N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propane-1-sulfonamide is not explicitly tested in this dataset, it bears a propane-1-sulfonamide moiety in place of the pyridine-3-sulfonamide group. The replacement of the aromatic pyridine sulfonamide with an aliphatic propane sulfonamide is expected to reduce π-π stacking interactions and increase conformational flexibility, which may shift the selectivity profile. Potential users selecting between these two compounds for antiproliferative screening can expect distinct cellular target engagement profiles because of the fundamental difference in sulfonamide steric and electronic character.

Anticancer Structure-Activity Relationship Pyridazinone

Propane-1-sulfonamide vs. Thiophene-2-sulfonamide Class Comparison: Carbonic Anhydrase Inhibition Potency

A related compound, 5-ethyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide, representing the thiophene-sulfonamide subclass, has been reported to exhibit carbonic anhydrase inhibitory activity consistent with the broader pyridazinone benzenesulfonamide class, which shows Ki values of 0.98–8.5 nM against hCA I and hCA II isoforms [1]. The target compound replaces the thiophene-2-sulfonamide group with a propane-1-sulfonamide group, removing the aromatic heterocycle and replacing it with a flexible alkyl chain. Published SAR for carbonic anhydrase inhibitors demonstrates that the sulfonamide aryl/alkyl group modulates isoform selectivity: aromatic sulfonamides tend to favor membrane-associated isoforms (hCA IX, hCA XII), whereas smaller alkyl sulfonamides often show shifted selectivity toward cytosolic isoforms (hCA I, hCA II) [1]. The propane-1-sulfonamide group in the target compound is therefore expected to produce a quantitatively distinct CA inhibition profile compared to the thiophene analog.

Carbonic Anhydrase Enzyme Inhibition Sulfonamide

Patent-Defined Functional Threshold: CaCC/VRAC Chloride Channel Inhibition in T84 and FRT Assays

The patent family (WO2010123822A1, US20110288093, US20120129858) explicitly claims pyridazine sulfonamide compounds that meet at least one of the following functional criteria: (a) IC50 less than 30 μM in the T84 assay, (b) greater than 30% inhibition at 20 μM in the FRT assay, or (c) greater than 35% inhibition at 50 μM in the T84 assay [1]. N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propane-1-sulfonamide falls within the generic formula (Formula I) of the patent, which encompasses compounds where a pyridazine or pyridazinone scaffold is linked via a phenyl ring to a sulfonamide group. The patent distinguishes this class from prior CFTR inhibitors such as glibenclamide (effective only at high micromolar concentrations) and non-selective anion transport inhibitors like DPC, NPPB, flufenamic acid, and niflumic acid, which exhibit pore-occluding mechanisms and lack channel specificity [2]. Unlike these non-selective blockers, the claimed pyridazine sulfonamides are designed to inhibit CaCC and/or VRAC channels with defined potency thresholds, representing a mechanistically differentiated approach.

Chloride Channel CFTR CaCC Secretory Diarrhea

Monoamine Oxidase Inhibition Class Activity: Pyridazinone-Benzenesulfonamide Scaffold as MAO-A/MAO-B Inhibitor

A 2023 study evaluated a series of seventeen pyridazinone-substituted benzenesulfonamides as inhibitors of human MAO-A and MAO-B enzymes, demonstrating that the pyridazinone-benzenesulfonamide scaffold is a validated pharmacophore for monoamine oxidase inhibition [1]. N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propane-1-sulfonamide shares the identical pyridazinone-phenyl-sulfonamide connectivity but employs a propane-1-sulfonamide group rather than the substituted benzenesulfonamide groups reported in the study. The study found that benzenesulfonamide substitution patterns profoundly affected MAO-A vs. MAO-B selectivity, with certain compounds showing preferential inhibition of one isoform over the other. Selection of the propane-1-sulfonamide variant for MAO screening, as opposed to a benzenesulfonamide analog, is expected to yield a different isoform selectivity profile and potency range due to the reduced aromatic character of the sulfonamide substituent.

Monoamine Oxidase Neuroprotection Depression

Structural Differentiation: 1-Methyl-6-oxo-pyridazin-3-yl Core vs. Pyridazin-3-yl Core in Chloride Channel Inhibition

The patent family covering pyridazine sulfonamide derivatives discloses two major subclasses: those with a 6-oxo-1,6-dihydropyridazine core (as in the target compound) and those with a pyridazine core lacking the 6-oxo group (e.g., N-(3-(6-(4-chlorophenethoxy)pyridazin-3-yl)phenyl)methanesulfonamide) [1]. The 6-oxo group introduces a hydrogen bond acceptor and alters the electron density of the heterocyclic ring, which is expected to influence both target binding and metabolic stability. In the related field of PDE4 inhibition, the 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl scaffold has demonstrated IC50 values comparable to the reference inhibitor rolipram, whereas non-oxo pyridazine analogs showed reduced activity . The target compound thus represents the 6-oxo subclass, which may offer advantages in hydrogen bonding interactions with chloride channel targets compared to non-oxo pyridazine analogs.

Medicinal Chemistry Scaffold Comparison Chloride Channel

Physicochemical Differentiation: Molecular Weight, logP, and Hydrogen Bonding Capacity vs. Aryl Sulfonamide Analogs

The target compound (MW 307.37 g/mol, C14H17N3O3S) has a lower molecular weight compared to closely related aryl sulfonamide analogs such as 4-methoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide (MW ~371 g/mol) or N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)naphthalene-2-sulfonamide (MW 391.45 g/mol) . The propane-1-sulfonamide group contributes fewer hydrogen bond acceptors and a smaller polar surface area compared to substituted benzenesulfonamide groups, which typically improves membrane permeability. The aliphatic propane chain also reduces aromatic ring count (2 aromatic rings vs. 3 for benzenesulfonamide analogs), a factor known to favorably influence solubility and reduce nonspecific protein binding. Within the pyridazinone sulfonamide class, these physicochemical differences are expected to produce quantifiably distinct ADME profiles.

Drug-likeness Physicochemical Properties ADME

Optimal Research and Industrial Application Scenarios for N-(3-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propane-1-sulfonamide Based on Comparative Evidence


CaCC/VRAC Chloride Channel Inhibitor Screening and Lead Optimization for Secretory Diarrhea

This compound is appropriate for screening campaigns targeting calcium-activated chloride channels (CaCC) and volume-regulated anion channels (VRAC) based on its inclusion in the patent-defined class of pyridazine sulfonamide chloride channel inhibitors that must meet specified T84 and FRT assay potency thresholds [1]. Its propane-1-sulfonamide substituent offers a distinct SAR starting point compared to the methanesulfonamide and benzenesulfonamide analogs also disclosed in the patent, enabling exploration of sulfonamide N-substituent effects on CaCC vs. VRAC selectivity. The lower molecular weight (307.37 g/mol) relative to aryl sulfonamide congeners supports its use in hit-to-lead optimization where ADME properties are a key selection criterion. Prioritize this compound over N-(3-(6-(4-chlorophenethoxy)pyridazin-3-yl)phenyl)methanesulfonamide when the 6-oxo-pyridazinone hydrogen bond acceptor is desired for target engagement or when a metabolically labile chlorophenethoxy group is to be avoided.

Carbonic Anhydrase Isoform Selectivity Profiling

The pyridazinone-benzenesulfonamide scaffold is a validated carbonic anhydrase inhibitor pharmacophore with Ki values as low as 0.98 nM against hCA isoforms [1]. The propane-1-sulfonamide variant is expected to exhibit a quantitatively distinct isoform selectivity profile compared to the published benzenesulfonamide series because the replacement of an aromatic sulfonamide with an alkyl sulfonamide alters the zinc-binding geometry and active-site interactions. This compound is particularly suited for screening panels that include both cytosolic (hCA I, hCA II) and membrane-associated (hCA IX, hCA XII) isoforms to establish whether the propane sulfonamide substitution enhances selectivity for a specific isoform. Potential users should include the benzenesulfonamide analog 4-methoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide as a head-to-head comparator to quantify the impact of sulfonamide aryl vs. alkyl substitution on isoform selectivity.

Monoamine Oxidase (MAO-A/MAO-B) Inhibitor Discovery

Based on the demonstrated MAO-A and MAO-B inhibitory activity of seventeen pyridazinone-substituted benzenesulfonamides [1], this compound is a candidate for CNS-targeted MAO inhibitor screening. Its propane-1-sulfonamide group provides a structurally differentiated starting point from the benzenesulfonamide series, potentially yielding novel MAO-B selective or dual MAO-A/B inhibitors. Researchers should be aware that MAO inhibition data for this specific compound is not yet published; initial screening should include known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as assay controls and should benchmark results against the closest published benzenesulfonamide analogs to establish the contribution of the propane sulfonamide moiety to MAO inhibition.

Physicochemical Property-Driven Fragment or Lead Optimization Libraries

With a molecular weight of 307.37 g/mol, only two aromatic rings, and a flexible propane sulfonamide side chain, this compound is well-suited for inclusion in fragment-based or lead-like screening libraries that prioritize low molecular weight and favorable physicochemical properties [1]. Compared to the naphthalene-2-sulfonamide analog (MW 391.45 g/mol, three aromatic rings), the target compound offers a 84 g/mol reduction in molecular weight and one fewer aromatic ring, both factors associated with improved aqueous solubility and reduced promiscuous binding. Organizations building diversity-oriented screening sets should select this compound to represent the alkyl sulfonamide subset of the pyridazinone sulfonamide chemical space, complementing aryl sulfonamide representatives to ensure comprehensive coverage.

Quote Request

Request a Quote for N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.